molecular formula C24H21Cl3FN3O4S B12008100 Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate

Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate

Cat. No.: B12008100
M. Wt: 572.9 g/mol
InChI Key: JBMOJMAWASWGJT-UHFFFAOYSA-N
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Description

Ethyl 5-(anilinocarbonyl)-4-methyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(anilinocarbonyl)-4-methyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the anilinocarbonyl group, the trichloroethyl group, and the fluorobenzoyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining the necessary purity and quality standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is crucial for monitoring the synthesis process and ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(anilinocarbonyl)-4-methyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

Ethyl 5-(anilinocarbonyl)-4-methyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-(anilinocarbonyl)-4-methyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-(anilinocarbonyl)-4-methyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate can be compared with other thiophene derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and overall chemical properties

Properties

Molecular Formula

C24H21Cl3FN3O4S

Molecular Weight

572.9 g/mol

IUPAC Name

ethyl 4-methyl-5-(phenylcarbamoyl)-2-[[2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H21Cl3FN3O4S/c1-3-35-22(34)17-13(2)18(20(33)29-16-7-5-4-6-8-16)36-21(17)31-23(24(25,26)27)30-19(32)14-9-11-15(28)12-10-14/h4-12,23,31H,3H2,1-2H3,(H,29,33)(H,30,32)

InChI Key

JBMOJMAWASWGJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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